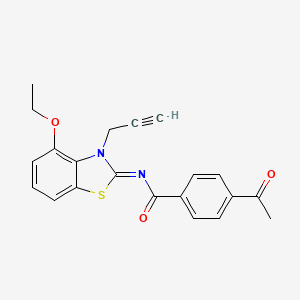

4-乙酰基-N-(4-乙氧基-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial and antidiabetic properties, as well as their role in cardiac electrophysiology.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to the benzamide core to achieve desired biological activities. For instance, the synthesis of N-substituted benzamides with antimicrobial properties involves the creation of novel carboxamides and acetamides, as seen in the study of new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides . Similarly, the synthesis of acetylenyl benzamide derivatives for the treatment of type 2 diabetes mellitus (T2DM) involves the incorporation of an acetylenyl group, which is a key structural feature for glucokinase activation . The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides is achieved through heterocyclization of corresponding thioureas, indicating a versatile approach to synthesizing benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of various functional groups, such as acetylenyl, ethoxy, and prop-2-ynyl groups, can significantly influence the interaction of these compounds with biological targets. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be effective for producing class III electrophysiological activity, which is important in the treatment of arrhythmias . The molecular structure also plays a role in the antimicrobial activity of benzamide derivatives, as seen in the relationship between molecular properties and antimicrobial activity in the synthesized compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis of these compounds often involves reactions such as heterocyclization, amide bond formation, and the introduction of substituents through reactions with halides or acetylenes. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides involves the use of diethylaminoethyl and methylsulfonylamino groups to achieve selective class III electrophysiological activity . The chemical reactivity of these compounds is also important for their antimicrobial activity, as seen in the synthesis of novel carboxamides and acetamides with potent antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the acetylenyl benzamide derivatives synthesized for T2DM treatment exhibit potent glucokinase activation and significant glucose uptake in hepatocytes, which are critical for their antidiabetic activity . The physical and chemical properties also affect the compounds' antimicrobial activity, as seen in the evaluation of novel benzamide derivatives against various bacterial and fungal species .

科学研究应用

抗菌和抗微生物活性

对苯并噻唑衍生物的研究表明具有很有前景的抗菌和抗微生物特性。例如,由 2-氨基取代的苯并噻唑与对乙酰氨基苯磺酰氯缩合合成的化合物对细菌(如枯草芽孢杆菌和大肠杆菌)表现出相当大的抗菌活性,对白色念珠菌表现出抗真菌活性。这些发现表明苯并噻唑衍生物可能是开发新的抗微生物剂的潜在候选者 (Bhusari 等人,2008 年).

抗肿瘤活性

2-(4-氨基苯基)苯并噻唑及其衍生物的抗肿瘤活性已被广泛研究。这些化合物对各种癌细胞系(包括乳腺癌、卵巢癌、结肠癌和肾癌细胞)表现出有效且选择性的抗肿瘤活性。其作用机理被认为涉及代谢,其中 N-乙酰化和氧化被认为是关键的代谢转化。这些研究突出了苯并噻唑衍生物在癌症治疗中的潜力 (Chua 等人,1999 年).

新型杂环化合物的合成

苯并噻唑衍生物已被用作合成各种杂环化合物的构建基块。这些化合物的多功能性允许创建具有潜在生物和药理活性的新结构。例如,从苯并噻唑和苯并咪唑衍生的烯胺砜合成吡唑并[1,5-a]嘧啶和[1,2,4]-三唑并[1,5-a]嘧啶衍生物展示了这些化合物可实现的化学多样性。此类合成探索为药物发现和材料科学开辟了新的途径 (Darweesh 等人,2016 年).

醛糖还原酶抑制

苯并噻唑基取代的亚氨基噻唑烷酮和苯甲酰胺基氧代噻唑烷酮已被评估为醛糖还原酶的抑制剂,醛糖还原酶是一种与糖尿病并发症有关的酶。这些化合物表现出有效的抑制活性,表明它们是用于治疗与糖尿病相关的疾病的潜在先导物。在这些研究中观察到的结构多样性和生物活性证明了苯并噻唑衍生物在控制糖尿病并发症中的治疗潜力 (Saeed 等人,2014 年).

属性

IUPAC Name |

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMULAWLDGSAPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)